BPAO Inhibitory Potency: 6-OH vs. 6-NH2 Terminus Produces Qualitatively Opposite Outcomes
The 6-OH analog (target compound class) is reported as a potent BPAO inhibitor, whereas the direct 6-NH2 comparator (1,6-diamino-2,4-hexadiyne) exhibits minimal BPAO inhibition at comparable stoichiometries. In the Shepard et al. (2002) study, 1,6-diamino-2,4-hexadiyne (Compound 3) treated BPAO retained 85% of control activity in Nitroblue tetrazolium staining, indicating only ~15% inactivation [1]. Chen (2008) subsequently identified that switching the C6 substituent from NH2 to OH converts this weak inactivator into a potent inhibitor class, stating explicitly: '1-amino-2,4-hexadiynes with a 6-OH rather than 6-NH2 group were found to be potent inhibitors' [2]. The reference inhibitor propargylamine has a reported IC50 of 3 µM against BPAO in the same experimental system, establishing a potency benchmark [3].
| Evidence Dimension | BPAO enzyme inactivation potency (functional group at C6 position of 1-amino-2,4-hexadiyne scaffold) |
|---|---|
| Target Compound Data | 6-OH substituted 1-amino-2,4-hexadiyne: reported as 'potent inhibitor' (Chen 2008); exact IC50 not publicly available in accessible literature |
| Comparator Or Baseline | 6-NH2 analog (1,6-diamino-2,4-hexadiyne, Shepard 2002 Compound 3): BPAO activity retained = 85% of control (i.e., ~15% inactivation); Propargylamine (reference): BPAO IC50 = 3 µM |
| Quantified Difference | Qualitative inversion: OH terminus → potent inhibitor; NH2 terminus → weak inactivator (~15% inactivation). Propargylamine IC50 = 3 µM provides activity benchmark. |
| Conditions | BPAO enzyme; Nitroblue tetrazolium staining post-inhibitor treatment (Shepard 2002); mechanism-based inactivation assessed via time-dependent TPQ cofactor modification (Chen 2008); 4 °C incubation, 100 mM phosphate buffer pH 7.2 |
Why This Matters
Selection of the 6-OH compound over the 6-NH2 analog is mandatory for BPAO-targeted studies, as the functional group at C6 determines whether the compound acts as a potent inhibitor or a nearly inactive species.
- [1] Shepard, E.M., Smith, J., Elmore, B.O., Kuchar, J.A., Sayre, L.M., Dooley, D.M. Eur. J. Biochem. 2002, 269, 3645-3658. Table 4: Inhibited enzyme stained with Nitroblue tetrazolium (% of control). DOI: 10.1046/j.1432-1033.2002.03035.x View Source
- [2] Chen, Y. Ph.D. Dissertation, Case Western Reserve University, 2008. Abstract: '1-amino-2,4-hexadiynes with a 6-OH rather than 6-NH2 group were found to be potent inhibitors.' OhioLINK ETD. View Source
- [3] Jeon, H.-B., Sayre, L.M. Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase. Biochem. Biophys. Res. Commun. 2003, 304, 788-794. PMID: 12727226. DOI: 10.1016/s0006-291x(03)00681-8 View Source
